molecular formula C11H17NO3 B1326702 1-(3-methoxypropyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid CAS No. 876294-74-5

1-(3-methoxypropyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

Cat. No.: B1326702
CAS No.: 876294-74-5
M. Wt: 211.26 g/mol
InChI Key: RVAKZEVLRPWVPQ-UHFFFAOYSA-N
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Description

1-(3-methoxypropyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is a useful research compound. Its molecular formula is C11H17NO3 and its molecular weight is 211.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

One prominent area of research involving compounds structurally related to 1-(3-methoxypropyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is the synthesis and evaluation of their antimicrobial properties. For instance, the synthesis of novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives has shown significant antimicrobial activities. These activities are attributed to the presence of the heterocyclic pyrrole ring, with the activity increasing upon the introduction of a methoxy group into the structure. Such compounds offer a promising template for the development of new antimicrobial agents and therapeutic tools (Hublikar et al., 2019).

Pharmacological Interest

Further research into pyrrole derivatives, including those similar to this compound, has led to the synthesis of substituted 1H-1-pyrrolylcarboxamides of pharmacological interest. These compounds were synthesized via acyl chlorides, using pyrrole compounds as N-acylating agents. The newly synthesized 1H-1-pyrrolylcarboxamides have been characterized and identified, contributing to the body of knowledge on pharmacologically interesting compounds (Bijev et al., 2003).

Synthetic Chemistry and Material Science

In synthetic chemistry and material science, research on 3-methoxy derivatives of pyrrole, like 3-Methoxy-4,5-dimethyl-pyrrole, has led to the synthesis of colored oxidation products. These studies explore the decarboxylation of pyrrole-2-carboxylic acids and their subsequent oxidation to produce tripyrrolic pigments and indigo dyestuffs. Such research contributes to our understanding of the synthetic pathways and potential applications of pyrrole derivatives in dye and pigment chemistry (Bauer, 1970).

Photochemistry

Investigations into the photochemistry of pyrrole derivatives, including those structurally related to this compound, have revealed interesting photochemical reactivities. For example, the study of 5,5-dimethyl-1H-pyrrol-2(5H)-one and its N-substituted derivatives demonstrates the impact of substituents on photochemical behaviors, such as [2 + 2] photocycloadditions and photoreduction. This research offers insights into the design of pyrrole-based molecules with tailored photochemical properties for potential applications in photopharmacology and materials science (Ihlefeld et al., 1992).

Properties

IUPAC Name

1-(3-methoxypropyl)-2,5-dimethylpyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-8-7-10(11(13)14)9(2)12(8)5-4-6-15-3/h7H,4-6H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVAKZEVLRPWVPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CCCOC)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501182486
Record name 1-(3-Methoxypropyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501182486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876294-74-5
Record name 1-(3-Methoxypropyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=876294-74-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Methoxypropyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501182486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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